

Application Note: Flow Cytometry Analysis of Apoptosis Induced by ATSP-7041

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Compound of Interest

Compound Name: ATSP-7041

Cat. No.: B12366428

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Introduction

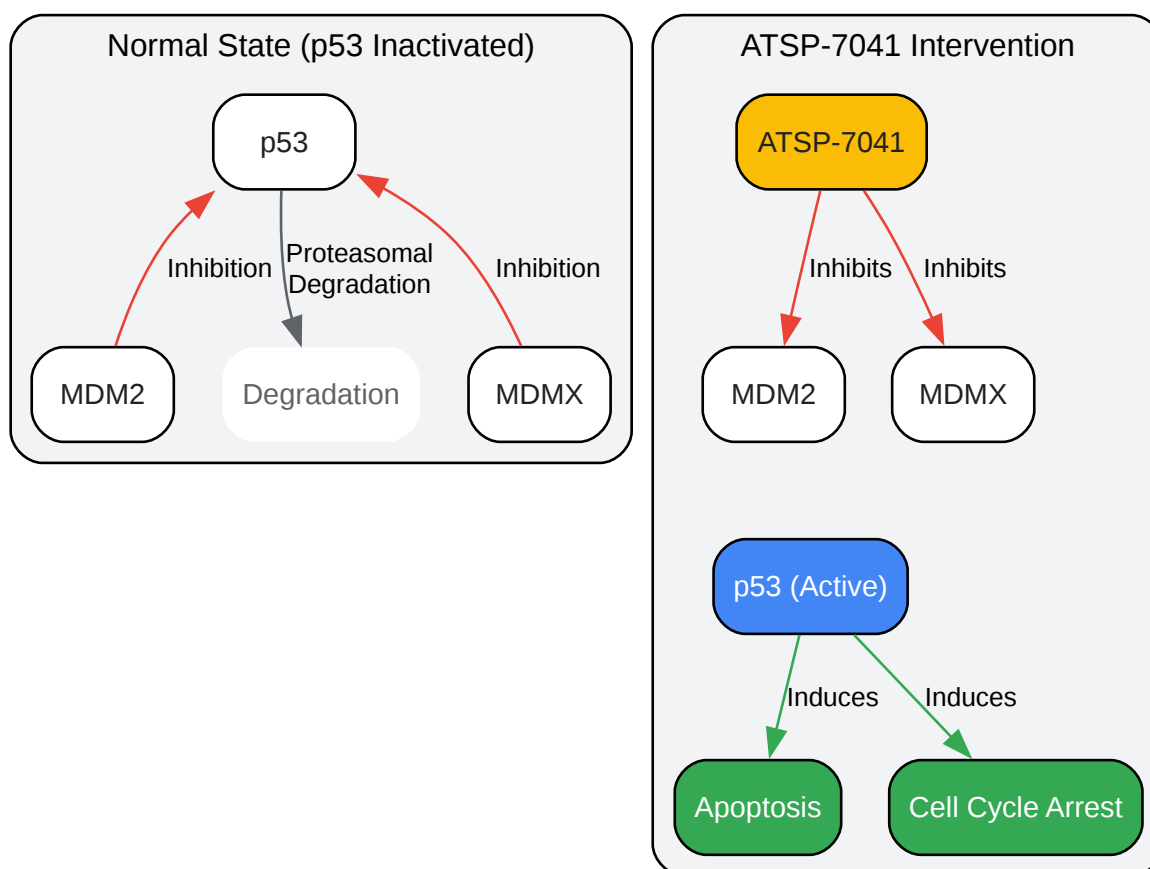
ATSP-7041 is a potent, cell-penetrating stapled α -helical peptide developed as a dual inhibitor of Mouse double minute 2 homolog (MDM2) and Mouse double minute X (MDMX).[1][2] In many cancers with wild-type p53, its tumor-suppressing function is inactivated through the overexpression of MDM2 and MDMX, which target p53 for degradation.[3][4] **ATSP-7041** competitively binds to MDM2 and MDMX, disrupting their interaction with p53.[1][2] This inhibition stabilizes and reactivates p53, allowing it to trigger downstream cellular processes, including cell cycle arrest and, critically, apoptosis.[5][6][7] The ability to accurately quantify apoptosis is essential for evaluating the efficacy of p53-reactivating compounds like **ATSP-7041**.

Flow cytometry, combined with Annexin V and Propidium Iodide (PI) staining, provides a rapid and quantitative method to measure apoptosis.[8] Annexin V binds to phosphatidylserine (PS), which is translocated to the outer cell membrane during early apoptosis.[9] Propidium Iodide is a fluorescent nuclear stain that is excluded by viable cells and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[9] This dual-staining method allows for the differentiation and quantification of live, early apoptotic, late

apoptotic, and necrotic cell populations, providing critical data for the characterization of **ATSP-7041**'s mechanism of action.[10]

Signaling Pathway of ATSP-7041-Induced Apoptosis

The following diagram illustrates the mechanism by which **ATSP-7041** reactivates the p53 tumor suppressor pathway.



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Caption: Mechanism of **ATSP-7041** in reactivating p53 to induce apoptosis.

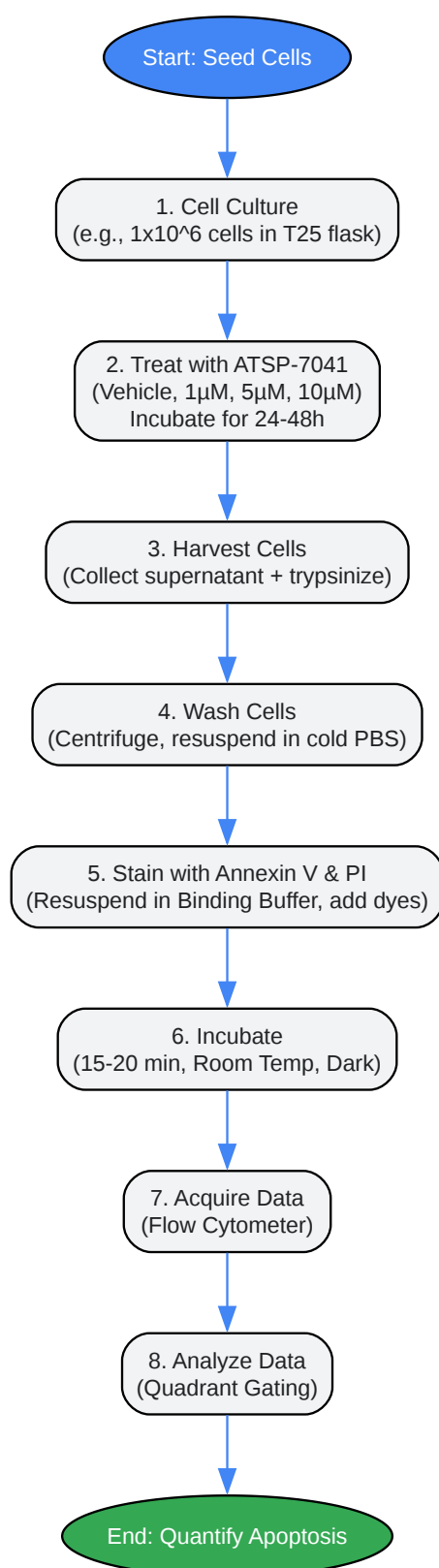
Experimental Protocols

Materials and Reagents

- Cells: Cancer cell line with wild-type p53 (e.g., MCF-7, HCT116).

- Compound: **ATSP-7041** (MedchemExpress, HY-141584 or equivalent).
- Culture Medium: Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Reagents for Cell Culture: Trypsin-EDTA, Phosphate-Buffered Saline (PBS).
- Apoptosis Detection Kit: Annexin V-FITC Apoptosis Detection Kit (or other fluorochrome conjugates like PE, APC) with Propidium Iodide (PI).
- Key Kit Components:
 - Annexin V-FITC
 - Propidium Iodide (PI) solution
 - 10X Annexin V Binding Buffer (100 mM HEPES pH 7.4, 1.4 M NaCl, 25 mM CaCl₂).[\[10\]](#)
- Equipment:
 - Flow Cytometer (equipped with appropriate lasers and filters).
 - Centrifuge.
 - Incubator (37°C, 5% CO₂).
 - Hemocytometer or automated cell counter.
 - Flow cytometry tubes.

Experimental Workflow Diagram



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Caption: Workflow for analyzing **ATSP-7041**-induced apoptosis via flow cytometry.

Detailed Protocol Steps

Step 3.1: Cell Culture and Treatment

- Seed cells (e.g., 1×10^6 cells) in T25 flasks or 6-well plates and allow them to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.[9]
- Prepare stock solutions of **ATSP-7041** in a suitable solvent (e.g., DMSO).
- Treat cells with varying concentrations of **ATSP-7041** (e.g., 0.1, 1, 5, 10 μM). Include a vehicle-only control (e.g., DMSO).
- Incubate the cells for a predetermined time period (e.g., 24 or 48 hours) to allow for apoptosis induction.

Step 3.2: Cell Harvesting and Staining

- Carefully collect the culture medium, which contains floating apoptotic cells, into a centrifuge tube.[9]
- Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine these cells with the supernatant collected in the previous step.
- Centrifuge the cell suspension at 300 x g for 5 minutes.[8] Discard the supernatant.
- Wash the cell pellet once with cold PBS and centrifuge again.[10]
- Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
- Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1×10^6 cells/mL.[10]
- Transfer 100 μL of the cell suspension (1×10^5 cells) to a flow cytometry tube.[8]
- Add 5 μL of Annexin V-FITC and 5 μL of PI solution to the cell suspension.[10]
- Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[10]
[11]

Step 3.3: Flow Cytometry Analysis

- After incubation, add 400 μ L of 1X Annexin V Binding Buffer to each tube.[11]
- Analyze the samples on a flow cytometer immediately (within 1 hour).[10]
- Set up the flow cytometer using unstained, Annexin V-only, and PI-only stained cells to establish baseline fluorescence and set compensation.
- Acquire data for each sample, collecting a minimum of 10,000 events.
- Analyze the data using appropriate software. Gate the cell populations on a dot plot (Annexin V-FITC vs. PI) to distinguish between:
 - Lower-Left Quadrant (Q4): Live cells (Annexin V- / PI-).
 - Lower-Right Quadrant (Q3): Early apoptotic cells (Annexin V+ / PI-).
 - Upper-Right Quadrant (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+).
 - Upper-Left Quadrant (Q1): Necrotic cells (Annexin V- / PI+).

Data Presentation and Interpretation

The quantitative data obtained from the flow cytometry analysis should be summarized in a table to facilitate comparison between different treatment groups.

Table 1: Quantification of Apoptosis in Cancer Cells Treated with **ATSP-7041** for 48 Hours

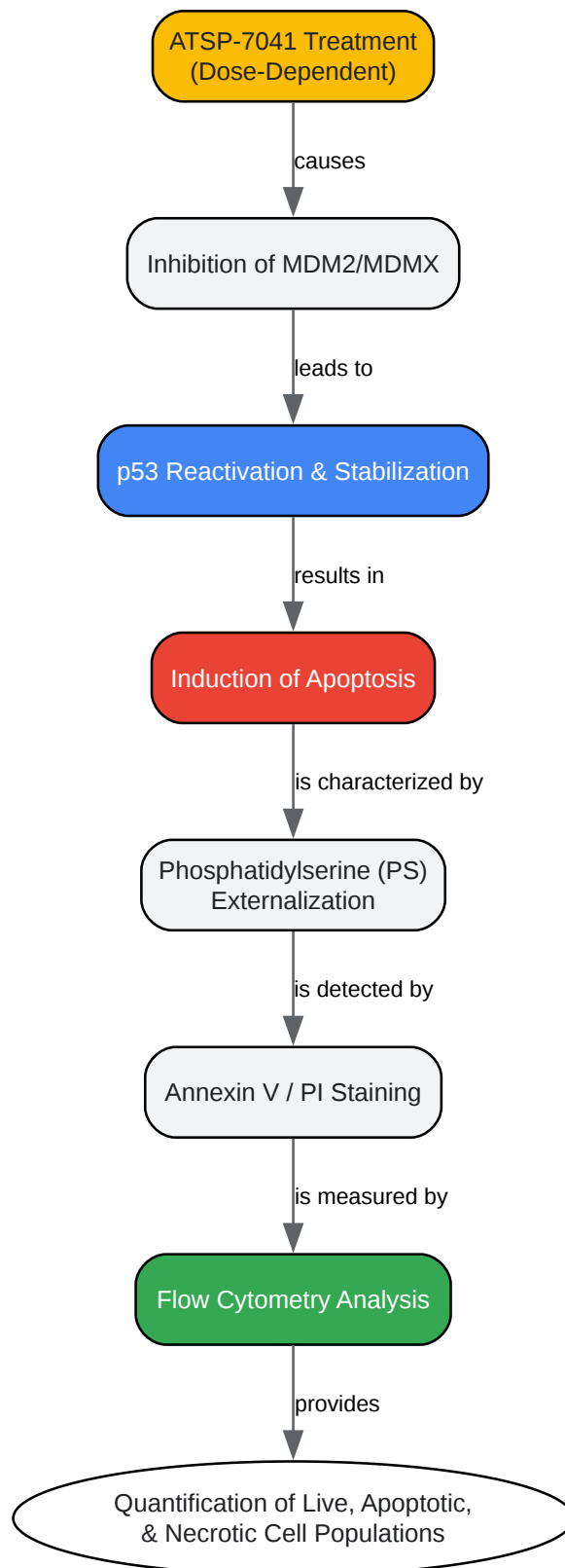
Treatment Group	Live Cells (%) (Annexin V- / PI-)	Early Apoptotic Cells (%) (Annexin V+ / PI-)	Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control (DMSO)	92.5 ± 2.1	3.5 ± 0.8	4.0 ± 1.1
ATSP-7041 (1 µM)	75.3 ± 3.5	15.2 ± 2.4	9.5 ± 1.9
ATSP-7041 (5 µM)	42.1 ± 4.2	38.6 ± 3.7	19.3 ± 2.8
ATSP-7041 (10 µM)	18.9 ± 3.8	45.5 ± 4.1	35.6 ± 5.2

Data are represented as mean ± standard deviation from three independent experiments.

Interpretation: The data presented in Table 1 clearly demonstrate a dose-dependent effect of **ATSP-7041**. As the concentration of **ATSP-7041** increases, the percentage of live cells decreases significantly. Concurrently, there is a substantial increase in both early and late apoptotic cell populations. This trend strongly supports the hypothesis that **ATSP-7041** induces apoptosis in p53 wild-type cancer cells in a concentration-dependent manner.

Logical Relationship Diagram

This diagram summarizes the logical flow from experimental setup to the final interpretation of results.



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Caption: Logical flow from **ATSP-7041** action to quantitative cell death analysis.

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